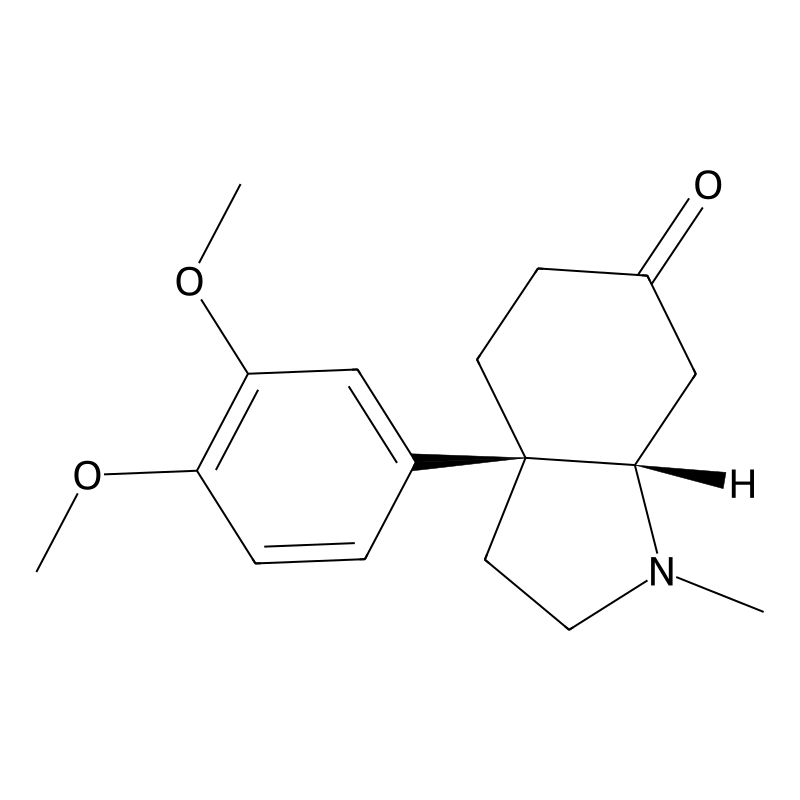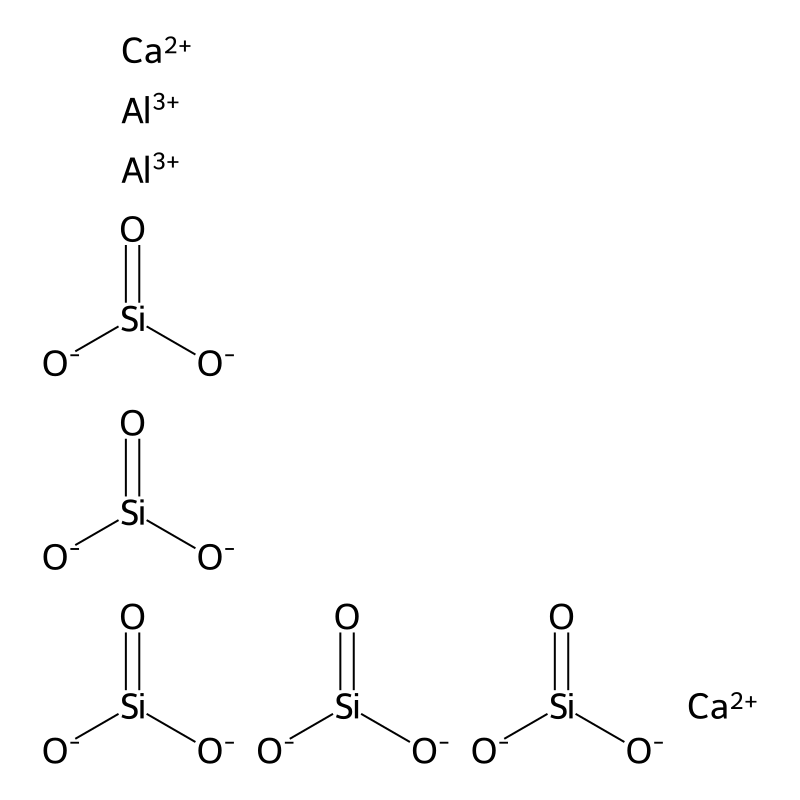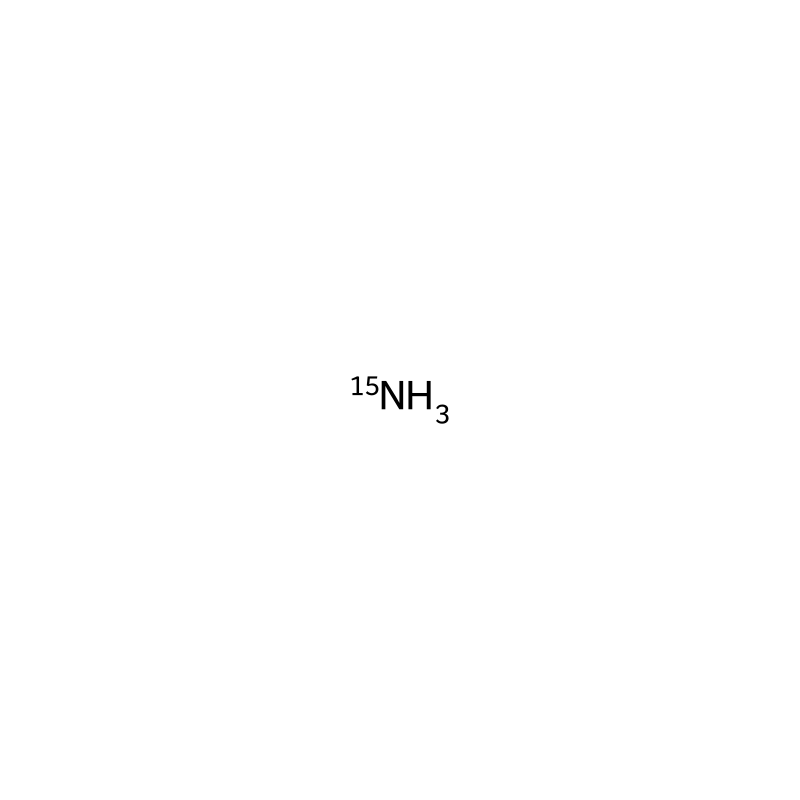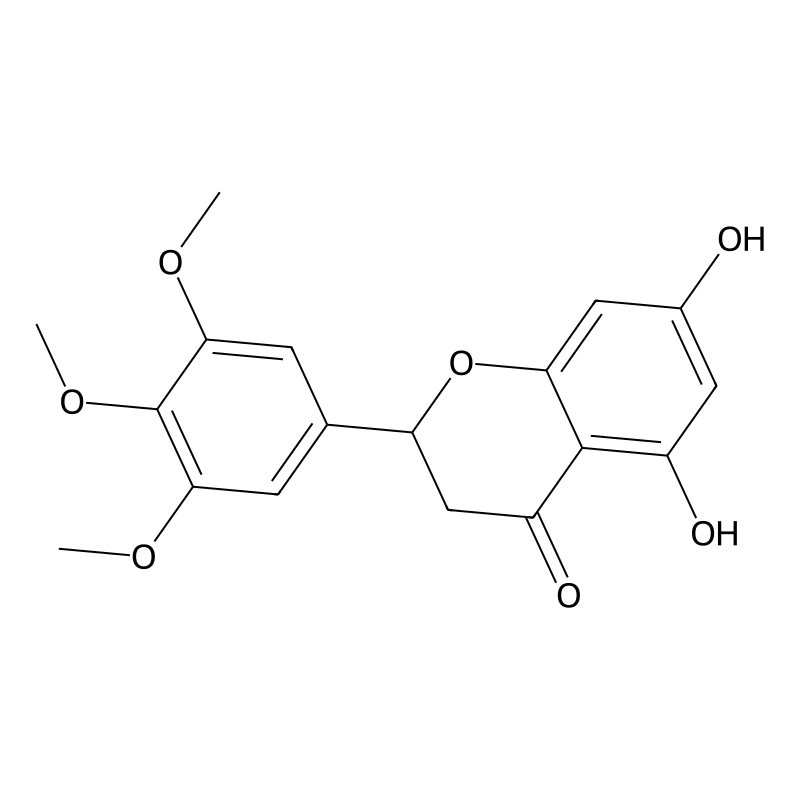Sodelglitazar
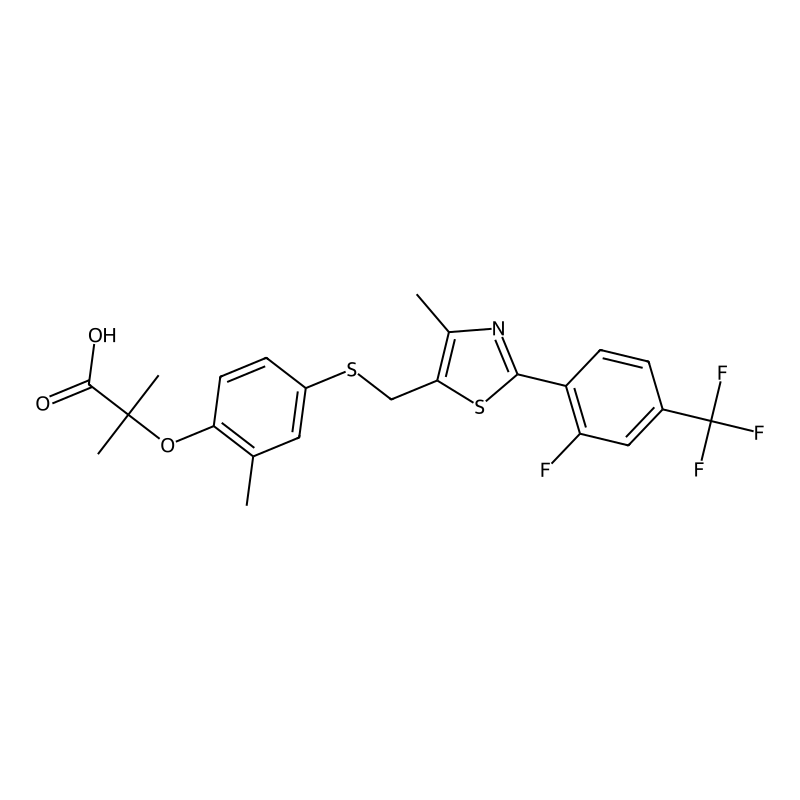
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Potential Benefits for T2DM
Early research on Sodelglitazar in animal models showed promising results. Studies demonstrated that it could improve blood sugar control by:
Sodelglitazar is a synthetic compound classified as a peroxisome proliferator-activated receptor pan-agonist, primarily targeting the peroxisome proliferator-activated receptor delta but also exhibiting activity at the peroxisome proliferator-activated receptor alpha and gamma. This compound is notable for its role in metabolic regulation and potential therapeutic applications in conditions such as type 2 diabetes and non-alcoholic fatty liver disease. Its chemical structure features a thiazole ring, which is integral to its biological activity .
- Oxidation: The thiazole ring can undergo oxidation under specific conditions, which may affect its biological activity and stability.
- Substitution Reactions: The presence of functional groups allows for various substitution reactions, facilitating modifications that could enhance its pharmacological properties .
- Hydrolysis: In aqueous environments, the compound may hydrolyze, impacting its efficacy and bioavailability .
The primary biological activity of sodelglitazar is its agonistic effect on the peroxisome proliferator-activated receptors. This interaction leads to:
- Regulation of Gene Expression: Sodelglitazar modulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation .
- Anti-inflammatory Effects: By activating peroxisome proliferator-activated receptors, it can inhibit pro-inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .
- Insulin Sensitization: The compound enhances insulin sensitivity, making it a candidate for managing insulin resistance associated with metabolic disorders .
Sodelglitazar has several potential applications:
- Diabetes Management: Its ability to improve insulin sensitivity positions it as a therapeutic agent for type 2 diabetes.
- Liver Disease Treatment: The compound shows promise in treating non-alcoholic fatty liver disease due to its metabolic regulatory effects .
- Cardiovascular Health: By modulating lipid profiles and reducing inflammation, it may contribute to improved cardiovascular outcomes .
Research indicates that sodelglitazar interacts with various biological pathways:
- Transcription Factor Interactions: It can influence other transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and activator protein 1 (AP-1), which are critical in inflammatory responses .
- Synergistic Effects with Other Agonists: Studies suggest that combining sodelglitazar with other PPAR agonists may enhance therapeutic outcomes in metabolic diseases .
Sodelglitazar shares similarities with several other compounds that target peroxisome proliferator-activated receptors. Below is a comparison highlighting its uniqueness:
| Compound Name | PPAR Targeting | Unique Features |
|---|---|---|
| Muraglitazar | PPAR alpha/gamma | Dual agonist with distinct selectivity |
| Chiglitazar | PPAR alpha/gamma | Focused on lipid metabolism |
| Tesaglitazar | PPAR alpha/gamma | Primarily aimed at dyslipidemia |
| Netoglitazar | PPAR alpha/gamma | Emphasis on cardiovascular health |
| Sodelglitazar | PPAR alpha/delta/gamma | Pan-agonist with broad metabolic effects |
Sodelglitazar's unique feature lies in its pan-agonistic activity across multiple peroxisome proliferator-activated receptors, which may offer broader therapeutic benefits compared to compounds with more selective actions .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Pharmacology
KEGG Target based Classification of Drugs
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C (PPAR) [HSA:5465 5467 5468] [KO:K07294 K04504 K08530]
